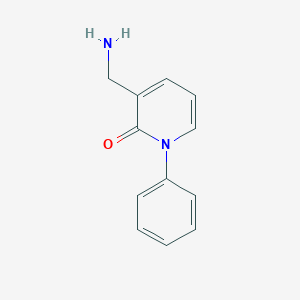

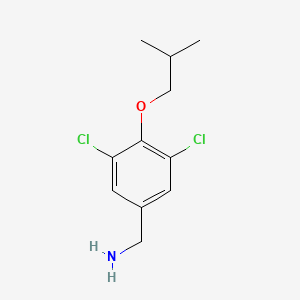

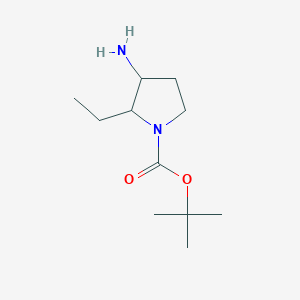

![molecular formula C9H8N2O2 B1407264 Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate CAS No. 1261474-46-7](/img/structure/B1407264.png)

Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Activity

A study by Toja et al. (1986) explored the antibacterial properties of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. The starting pyrroles were obtained through the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde. This research identified a compound that showed promising in vitro antibacterial activity (Toja et al., 1986).

Synthesis of Pyrrolopyridine Derivatives

Bencková and Krutošíková (1997) conducted a study on the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The process involved the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate. This study highlights a method for the synthesis of these compounds (Bencková & Krutošíková, 1997).

ACC1 Inhibitor for Cancer and Fatty Acid-Related Diseases

Mizojiri et al. (2019) focused on designing and synthesizing a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. This compound was identified as a potent ACC1 inhibitor and showed favorable bioavailability, reducing the concentration of malonyl-CoA in xenograft tumors. This research presents the compound as a potential therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Xanthine Oxidase Inhibitory Analysis

Schneller et al. (1978) synthesized 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives, investigating their potential as inhibitors for xanthine oxidase. Their findings indicated weak inhibition of xanthine oxidase by some of these compounds, suggesting a potential application in related biochemical pathways (Schneller et al., 1978).

Synthesis and Reactions for Chemical Studies

Krutošíková et al. (2001) studied the synthesis and reactions of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and their benzo derivatives. This research provides insights into the synthesis process and reactions of these compounds, essential for understanding their chemical properties and potential applications (Krutošíková et al., 2001).

Novel Antitumor Activity in Mesothelioma Models

A study by Carbone et al. (2013) described the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). This research highlights the potential of these compounds in reducing cell proliferation and inducing apoptosis in DMPM cells, suggesting their applicability in cancer research (Carbone et al., 2013).

Mécanisme D'action

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .

Propriétés

IUPAC Name |

methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-4-10-7-3-5-11-8(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJBYOCQBSKGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

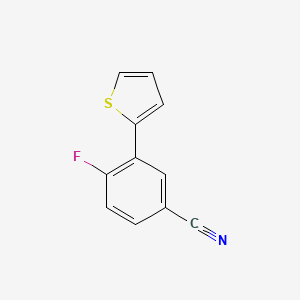

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

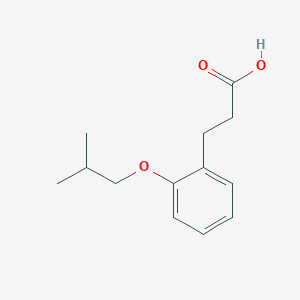

![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)

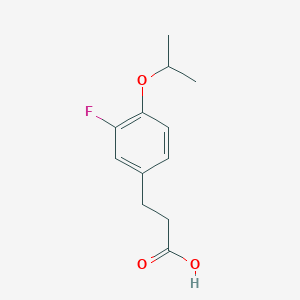

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)